molecular formula C6H13BrO B13597119 4-Bromo-2,2-dimethylbutan-1-ol

4-Bromo-2,2-dimethylbutan-1-ol

Cat. No.: B13597119
M. Wt: 181.07 g/mol
InChI Key: KYZNTRMJWLYFFC-UHFFFAOYSA-N
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Description

4-Bromo-2,2-dimethylbutan-1-ol is an organic compound with the molecular formula C6H13BrO. It is a type of haloalkane, specifically a brominated alcohol. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,2-dimethylbutan-1-ol can be synthesized through several methods. One common approach involves the bromination of 2,2-dimethylbutan-1-ol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically proceeds under mild conditions, with the brominating agent converting the hydroxyl group to a bromine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,2-dimethylbutan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2,2-dimethylbutan-1-ol.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Chromium trioxide (CrO3) in sulfuric acid (H2SO4).

Major Products Formed

    Substitution: 2,2-Dimethylbutan-1-ol.

    Elimination: 2,2-Dimethylbutene.

    Oxidation: 4-Bromo-2,2-dimethylbutanal.

Scientific Research Applications

4-Bromo-2,2-dimethylbutan-1-ol is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: In the development of pharmaceuticals, particularly those requiring brominated intermediates.

    Material Science: As a precursor for the synthesis of polymers and other advanced materials.

    Biological Studies: In the study of enzyme interactions and metabolic pathways involving brominated compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-2,2-dimethylbutan-1-ol involves its reactivity as a brominated alcohol. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or elimination. These reactions are facilitated by the molecular structure, which allows for the formation of stable intermediates and transition states.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylbutan-1-ol: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-Chloro-2,2-dimethylbutan-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

    2,2-Dimethyl-1-butanol: An isomer with different physical and chemical properties.

Uniqueness

4-Bromo-2,2-dimethylbutan-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-bromo-2,2-dimethylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO/c1-6(2,5-8)3-4-7/h8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZNTRMJWLYFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCBr)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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